Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate
Description
Properties
IUPAC Name |
methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)5-7-12(9-3-4-9)8-6-11(14)16-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFPGQGFWHRWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)C1CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate typically involves the reaction of cyclopropylamine with methyl 3-methoxy-3-oxopropanoate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Organic Chemistry
Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate serves as a valuable reagent in organic synthesis. It is particularly useful in the preparation of heterocycles and complex organic molecules due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Biological Studies
Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies are ongoing to evaluate its effectiveness against various microbial strains and cancer cell lines. The compound's mechanism of action may involve interactions with specific enzymes or receptors, leading to observed biological effects.
Pharmaceutical Development
This compound is being investigated as a pharmaceutical intermediate in drug development. Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases.
Industrial Applications
In the industrial sector, this compound is utilized as a building block for the production of fine chemicals. Its versatility in chemical reactions makes it suitable for synthesizing various derivatives that can be employed in different applications.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Cancer Research
In vitro studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines. Further research is needed to elucidate the underlying mechanisms and optimize its therapeutic efficacy.
Mechanism of Action
The mechanism of action of Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopropyl-3-oxopropanoate: Shares a similar cyclopropyl group but lacks the methoxy-oxopropyl group.
Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate: Similar in structure but with variations in the functional groups attached to the amino-propanoate backbone.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a methoxy-oxopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate, with the CAS number 907548-13-4, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse sources.
Chemical Structure and Synthesis
This compound is characterized by a cyclopropyl group and a methoxy-oxopropyl group attached to an amino-propanoate backbone. Its molecular formula is , with a molecular weight of 229.27 g/mol .
Synthesis Methods:
The synthesis typically involves the reaction of cyclopropylamine with methyl 3-methoxy-3-oxopropanoate under controlled conditions. This process can be optimized for higher yields and purity through methods such as distillation or recrystallization .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Anticancer Potential
Preliminary findings suggest that this compound may possess anticancer properties . In cell line studies, it has been observed to induce apoptosis in cancer cells, potentially through the inhibition of specific pathways involved in cell survival. Further research is required to elucidate the exact mechanisms of action .
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. It is hypothesized that the compound may inhibit certain targets within metabolic pathways, leading to its observed antimicrobial and anticancer effects .
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong potential for development as an antimicrobial agent .
Case Study: Anticancer Effects
Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates, suggesting that this compound may be a promising candidate for further investigation in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Methyl 3-cyclopropyl-3-oxopropanoate | Structure | Limited activity reported |
| Dimethyl 2-(cyclopropylamino)-2-methylpropanoate | Structure | Moderate antimicrobial activity |
This table highlights how this compound stands out among similar compounds due to its pronounced biological activities.
Q & A
Q. What are the established synthetic routes for dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate, and how do reaction conditions influence yield?
The compound is synthesized via Michael addition reactions, typically using cyclopropylamine and methyl acrylate derivatives. For example, analogous structures like dimethyl 3,3’-(2-hydroxyethylazanediyl)dipropanoate are prepared by reacting ethanolamine with methyl acrylate under mild alkaline conditions (e.g., aqueous NaHCO₃) . Key factors include stoichiometric ratios, temperature control (20–40°C), and pH optimization to minimize side reactions like over-alkylation. Yield optimization may require iterative adjustments to solvent polarity (e.g., THF vs. methanol) and reaction time .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related compounds, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters a = 8.3–9.1 Å, b = 12.2–29.6 Å, and c = 29.7 Å have been reported, derived from SHELX-refined data . Torsion angles (e.g., O3–C11–N1–C3 = −13.2°) and bond lengths confirm conformational stability and hydrogen-bonding networks critical for packing . Complementary techniques like FTIR and ¹H/¹³C NMR validate functional groups and stereochemistry .
Q. What are the primary research applications of this compound in material science or pharmacology?
The compound’s azanediyl (N–) and ester groups make it a versatile precursor for:
- Biodegradable polymers : Hyperbranched poly(amine-esters) for drug delivery systems, synthesized via copolymerization with cyclotriphosphazenes .
- Thermoresponsive materials : Analogous polymers exhibit Upper Critical Solution Temperature (UCST) behavior in PBS, enabling pH/temperature-responsive drug carriers .
- Pharmaceutical intermediates : Its structural analogs serve as impurities in beta-blocker synthesis (e.g., Esmolol impurity derivatives) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis and functionalization of this compound?
A 2³ factorial design can systematically evaluate variables like temperature (X₁), molar ratio (X₂), and solvent polarity (X₃). For example, in polymer synthesis, PLGA-PBAE blends at 85:15 to 50:50 ratios were tested for DNA encapsulation efficiency . Response surface methodology (RSM) identifies interactions between variables, such as how excess methyl acrylate (X₂ > 2:1) may reduce yield due to competing ester hydrolysis. Statistical tools like ANOVA validate significance (p < 0.05) .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved for this compound?
Discrepancies in reported unit cell dimensions (e.g., a = 8.3 Å vs. 9.1 Å) may arise from polymorphism or solvent inclusion (e.g., THF monosolvate ). To resolve this:
Q. What computational methods predict the compound’s physicochemical properties (e.g., solubility, UCST behavior)?
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model UCST transitions by tracking hydrogen-bonding dynamics between ester groups and water . Quantitative Structure-Property Relationship (QSPR) models correlate logP values with solubility in PBS, using descriptors like topological polar surface area (TPSA) and dipole moment. For example, carboxylic acid derivatives show higher aqueous solubility due to ionization .
Q. How do structural modifications (e.g., cyclopropyl vs. isopropyl substituents) impact biological activity?
Comparative studies on analogs (e.g., dimethyl 3,3'-(isopropylazanediyl)dipropanoate) reveal that cyclopropyl groups enhance metabolic stability via steric hindrance, reducing cytochrome P450-mediated degradation. In vitro assays (e.g., luciferase transfection efficiency in PLGA-PBAE microparticles) show cyclopropyl derivatives improve DNA binding affinity by 20–30% compared to linear alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
